![molecular formula C7H4N4 B13689121 [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique triazole and pyridine rings fused together, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile can be achieved through various methods. One efficient approach involves a three-component one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers short reaction times, high yields, and operational simplicity.
Another method involves the use of dicationic molten salts as catalysts. For instance, a tropine-based dicationic molten salt can be used to synthesize triazolo[4,3-a]pyridine derivatives under solvent-free conditions or in ethanol as a green solvent . This method is environmentally friendly and provides high yields.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as the one-pot synthesis mentioned above. The use of microwave irradiation and catalyst-free conditions has also been explored for large-scale production, offering eco-friendly and efficient alternatives .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Sodium hydroxide (NaOH): Used in the one-pot synthesis method.
Dicationic molten salts: Used as catalysts for environmentally friendly synthesis.
Major Products Formed
Scientific Research Applications
Scientific Applications of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound with a variety of applications in scientific research, particularly in chemistry, biology, and medicine. Its structure features a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a carbonitrile group at the 8-position.
Applications in Chemistry
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile serves as a building block in the synthesis of more complex heterocyclic compounds. For example, 1,2,4-triazolo[1,5-a]pyridine-8-carbonitrile derivatives can be obtained through the cyclization reaction of 1-amino-2-imino-pyridine derivatives . These compounds can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives.
- Oxidation Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to form corresponding oxides.
- Reduction Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can convert the nitrile group to an amine group.
- Substitution Nucleophiles like amines or thiols can be used under basic or acidic conditions to perform nucleophilic substitution reactions, particularly at the carbonitrile group.
Applications in Biology
This compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. Triazole derivatives, including alkylsulfanyl substituted triazoles and triazolopyridines, possess a wide range of biological activities, such as antimicrobial, antitumor, antiviral, antioxidant, anti-inflammatory, anticonvulsant, and analgesic activity .
Applications in Medicine
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is explored for its potential as an anticancer agent, with studies showing activity against various cancer cell lines. Recent studies have indicated that derivatives of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antitumor activity. For instance, a series of synthesized derivatives were evaluated for their inhibitory effects on c-Met kinase, which is often implicated in various cancers. One derivative demonstrated high selectivity against tumor cells with c-Met oncogene amplification while sparing normal cells, highlighting its potential as a targeted cancer therapy. Additionally, the introduction of a triazolo [4,3-a] pyrazine core could improve the antitumor effect of target compounds, indicating that the triazolo [4,3-a] pyrazine core is an active pharmacophore . In silico-guided design of analogues has also led to the identification of IDO1 inhibitors with sub-micromolar potency, high metabolic stability, and selectivity .
Other Triazolopyridine Applications
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase by fitting into the active site through hydrogen bonding with key amino acids . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring and has been studied for its kinase inhibitory properties.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific fusion of triazole and pyridine rings, along with the presence of a carbonitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound [1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile, a heterocyclic organic molecule, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a fused ring system that combines a triazole and a pyridine structure with a carbonitrile group at the 8-position. Its molecular formula is C7H5N5 with a molecular weight of approximately 148.169 g/mol. The presence of the carbonitrile group enhances its reactivity and potential for biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have been evaluated for their ability to inhibit c-Met kinase activity and showed promising results against various cancer cell lines:
Compound | Target Kinase | IC50 (µM) | Cell Line |
---|---|---|---|
4d | c-Met | 0.15 | SNU5 |
17l | Dual Inhibitor | 0.25 | A549 |
31 | c-Met | 0.30 | MCF-7 |
These compounds exhibited selective inhibition against cancer cells that are dependent on c-Met oncogene amplification .
The mechanism underlying the biological activity of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves modulation of enzyme activity and receptor binding. For example, studies indicate that these compounds can effectively bind to c-Met and VEGFR-2 receptors, disrupting signaling pathways crucial for tumor growth and metastasis .
Other Biological Activities
In addition to antitumor effects, [1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for other pharmacological properties:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
- Antiviral Activity : Some compounds have exhibited inhibitory effects against viral replication in vitro.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of cytokine production.
Case Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the in vivo efficacy of compound 4d in nude mice bearing human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenografts. Results indicated that 4d significantly inhibited tumor growth compared to controls and displayed a favorable safety profile. The compound's ability to selectively target c-Met-positive tumors underscores its therapeutic potential in oncology .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship of [1,2,4]triazolo[4,3-a]pyridine derivatives. Modifications at various positions led to enhanced potency against specific targets while minimizing off-target effects. This systematic approach has provided insights into optimizing lead compounds for further development .
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h1-3,5H |
InChI Key |
LOWZOKFWXZVQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C#N |
Origin of Product |
United States |
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